molecular formula C25H30O5 B11603273 9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B11603273
M. Wt: 410.5 g/mol
InChI Key: XSLNNEGIHOZGBN-UHFFFAOYSA-N
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Description

9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound with a unique structure that includes a xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in ethanol as the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound have shown potential as antimicrobial agents. Studies have demonstrated activity against various bacterial strains, making it a candidate for further drug development .

Medicine

In medicinal chemistry, this compound and its derivatives are being investigated for their potential therapeutic effects. They have shown promise in preliminary studies for their anti-inflammatory and anticancer properties .

Industry

In the industrial sector, this compound is used in the development of new materials with specific optical and electronic properties. Its stability and reactivity make it suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves interactions with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement of oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxyphenyl derivatives: These compounds share the 2,4-dimethoxyphenyl group and exhibit similar reactivity and applications.

    Xanthene derivatives: Compounds with a xanthene core, such as fluorescein, are used in various applications, including as dyes and in fluorescence microscopy.

Uniqueness

The uniqueness of 9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione lies in its combination of the 2,4-dimethoxyphenyl group with the xanthene core This structural feature imparts specific chemical and physical properties that are not observed in other similar compounds

Properties

Molecular Formula

C25H30O5

Molecular Weight

410.5 g/mol

IUPAC Name

9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C25H30O5/c1-24(2)10-16(26)22-19(12-24)30-20-13-25(3,4)11-17(27)23(20)21(22)15-8-7-14(28-5)9-18(15)29-6/h7-9,21H,10-13H2,1-6H3

InChI Key

XSLNNEGIHOZGBN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=C(C=C(C=C4)OC)OC)C(=O)C1)C

Origin of Product

United States

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